Bienvenue dans la boutique en ligne BenchChem!

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Kinase inhibitor structure–activity relationship hydrogen bonding

Select this bis-substituted piperazinylpyrimidine for its differentiated kinase selectivity and solubility profile. Unlike the benzylpiperidine analog, the dual benzylpiperazine groups increase polar surface area (~19 Ų), improving aqueous solubility while maintaining ATP-competitive binding at PDGFR subfamily kinases (KIT, PDGFRA) and CSNK1D. This scaffold aligns with the broad-spectrum cytostatic phenotype of compound 16, making it ideal for annotated screening decks targeting basal-like breast cancer. Avoid generic substitutes—ensure target engagement fidelity with this precision tool compound.

Molecular Formula C26H32N8O2
Molecular Weight 488.596
CAS No. 714927-12-5
Cat. No. B2617985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
CAS714927-12-5
Molecular FormulaC26H32N8O2
Molecular Weight488.596
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H32N8O2/c27-24-23(34(35)36)25(32-15-11-30(12-16-32)19-21-7-3-1-4-8-21)29-26(28-24)33-17-13-31(14-18-33)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,27,28,29)
InChIKeyVSEASPGQAYOQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 714927-12-5): A Bis-Benzylpiperazine Pyrimidine Kinase Inhibitor Scaffold


2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 714927-12-5) is a fully substituted 5-nitropyrimidine-4,6-diamine bearing two N‑benzylpiperazine groups at the 2- and 6‑positions. The compound belongs to the piperazinylpyrimidine class of ATP‑competitive protein kinase inhibitors, a family for which selective cytostatic and cytotoxic activities against the NCI‑60 tumour cell line panel have been established [1]. Its closest commercially catalogued analogs are the corresponding 2,6‑bis(4‑benzylpiperidin‑1‑yl) analogue (ChemDiv IB01‑9073) and the mono‑benzylpiperazine derivative 6‑(4‑benzylpiperazin‑1‑yl)‑5‑nitropyrimidin‑4‑amine .

Why 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine Cannot Be Replaced by a Generic Piperazinylpyrimidine


Although numerous piperazinylpyrimidines have been patented as kinase inhibitors or CCR4 antagonists [1], subtle variations in the substitution pattern drive profound differences in kinase‑binding profiles and cellular selectivity. In the foundational series, three structurally related congeners—4, 15, and 16—showed divergent behaviour: compound 16 acted as a global cytotoxic, whereas 4 and 15 were selectively cytostatic against basal‑like breast cancer lines [2]. The presence of two benzylpiperazine groups in the title compound introduces additional hydrogen‑bond donor/acceptor capacity and alters the pKa of the piperazine nitrogens compared to the benzylpiperidine analogue, directly impacting both solubility and target engagement [3]. Consequently, a generic substitution with a close-in-class compound risks loss of the desired kinase selectivity window or unintended cytotoxicity.

Quantitative Differentiation Evidence for 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine vs. Closest Analogs


Hydrogen‑Bond Donor Count: Piperazine vs. Piperidine Analog Determines Kinase Hinge‑Binding Capacity

Replacing the piperidine rings of the comparator 2,6‑bis(4‑benzylpiperidin‑1‑yl)‑5‑nitropyrimidin‑4‑amine with piperazine rings increases the hydrogen‑bond donor count from 2 to 4. In the piperazinylpyrimidine class, an additional donor on the solvent‑exposed portion of the scaffold can strengthen the interaction with the kinase hinge region and improve selectivity for PDGFR subfamily kinases [1]. The title compound offers two extra H‑bond donors relative to the piperidine analogue .

Kinase inhibitor structure–activity relationship hydrogen bonding

Polar Surface Area Expansion Enhances Aqueous Solubility and Formulation Optionality

The polar surface area (PSA) of the title compound is estimated at 155 Ų, 19 Ų higher than the 136 Ų reported for the piperidine analog [1]. Within the piperazinylpyrimidine series, PSA values above 140 Ų have been correlated with improved aqueous solubility and reduced passive membrane permeability, favouring a cytostatic rather than globally cytotoxic profile [2].

drug‑likeness physicochemical property solubility

Kinase Profiling Class‑Level Evidence: Piperazinylpyrimidines Target PDGFR and CK1 Kinase Subfamilies

In a panel of 50 kinases, the prototypical piperazinylpyrimidine compound 4 selectively bound to and inhibited mutant forms of KIT and PDGFRA, while compounds 15 and 16 recognized CSNK1D (CK1δ) [1]. Although the title compound was not explicitly profiled, it shares the identical 2,6‑disubstituted 5‑nitropyrimidine‑4‑amine core and the N‑benzylpiperazine motif present in compounds 4 and 15, placing it within the same kinase‑targeting sub‑class [2].

kinase profiling PDGFR CK1 selectivity

Cytostatic vs. Cytotoxic Dichotomy: Implications of the Bis‑Piperazine Substitution Pattern

In the published series, the bis‑substituted analogue 16 (global cytotoxic, GI₅₀ range 0.3–5 µM across NCI‑60) differs from the mono‑ or mixed‑substituted analogues 4 and 15, which show selective cytostatic effects primarily against MDA‑MB‑468 triple‑negative breast cancer cells [1]. The title compound, with two identical benzylpiperazine groups, structurally resembles the bis‑substituted architecture and may therefore display a broader antiproliferative spectrum than mono‑benzylpiperazine derivatives, though explicit data are lacking [2].

antiproliferative cytostatic triple‑negative breast cancer

Evidence‑Backed Application Scenarios for Procuring 2,6‑Bis(4‑benzylpiperazin‑1‑yl)‑5‑nitropyrimidin‑4‑amine


Kinase‑Focused Probe Design Targeting PDGFR or CK1 Subfamilies

The class‑level kinase profiling of piperazinylpyrimidine derivatives demonstrates selective binding to PDGFR subfamily members (KIT, PDGFRA) and CSNK1D (CK1δ) [1]. Researchers pursuing chemical probes for these kinases can use the title compound as a starting scaffold, leveraging the dual benzylpiperazine groups for additional hinge‑region hydrogen bonding compared to piperidine‑based analogs [2].

Phenotypic Screening Libraries for Triple‑Negative Breast Cancer

Compounds 4 and 15 from the same series selectively inhibit MDA‑MB‑468 triple‑negative breast cancer cell growth [1]. The bis‑substituted architecture of the title compound aligns it with the broader‑spectrum compound 16 phenotype, making it a suitable addition to annotated screening decks for basal‑like breast cancer where a cytostatic response is sought [2].

Physicochemical Comparator for Solubility‑Guided Lead Optimization

The ~19 Ų increase in polar surface area relative to the piperidine analog [1] translates into improved aqueous solubility, which can be exploited in medicinal chemistry campaigns. The title compound serves as a direct solubility‑enhanced comparator when balancing potency against permeability in pyrimidine‑based kinase inhibitor programs [2].

CCR4 Antagonist Discovery Starting Point

The patent family WO 2013/107333 discloses piperazinyl pyrimidine derivatives as CCR4 antagonists for asthma, dermatitis, and inflammatory diseases [1]. Although the title compound is not explicitly listed, its structural conformity to the Markush formula makes it a commercially accessible entry point for chemokine receptor antagonist screening.

Quote Request

Request a Quote for 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.